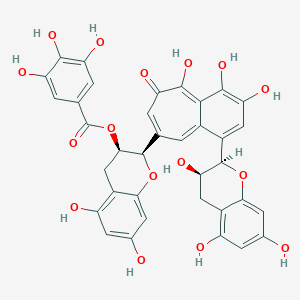

Theaflavin-3-gallate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Theaflavin-3-gallate are polyphenolic compounds found in black tea. They are formed during the fermentation process of tea leaves, where catechins, the primary polyphenols in green tea, undergo oxidation. This compound are known for their distinctive color, flavor, and potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Theaflavin monogallates, a major polyphenol in black tea, have been found to interact with several targets. One of the primary targets is Cox-2 , a key enzyme for prostaglandin biosynthesis . Another significant target is lactoferrin , a heme-binding multifunctional glycoprotein known for iron transportation in the blood and contributing to innate immunity .

Mode of Action

Theaflavin monogallates interact with their targets in a unique manner. For instance, theaflavin monogallates show a significant affinity towards lactoferrin, forming a non-fluorescent complex through static quenching . They bind at the central cavity of lactoferrin and form hydrogen bonds with specific residues of lactoferrin . In the case of Cox-2, theaflavin monogallates inhibit its gene expression .

Biochemical Pathways

Theaflavin monogallates affect several biochemical pathways. They inhibit the growth of certain cancerous cells, such as SV40 transformed WI38 human cells and Caco-2 colon cancer cells, by inducing apoptosis . They also block the serum-induced Cox-2 gene expression at both mRNA and protein level .

Pharmacokinetics

It is known that theaflavin monogallates show a significant affinity towards lactoferrin, suggesting potential implications for their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Theaflavin monogallates exhibit differential growth-inhibitory and apoptotic effects toward cancerous cells . They inhibit the growth of certain cancerous cells but have little effect on the growth of their normal counterparts . They also completely block the serum-induced Cox-2 gene expression .

Biochemical Analysis

Biochemical Properties

Theaflavin monogallates interact with various enzymes and proteins. They have been found to interact with lactoferrin, a heme-binding multifunctional glycoprotein known for iron transportation in the blood . Theaflavin monogallate shows a significant affinity towards lactoferrin, forming a non-fluorescent complex .

Cellular Effects

Theaflavin monogallates have differential effects on cell growth, apoptosis, and gene expression in cancerous versus normal cells . They inhibit the growth of certain transformed cells and induce apoptosis in these cells but not in normal cells . They also inhibit cyclooxygenase (Cox)-2 gene expression .

Molecular Mechanism

Theaflavin monogallates exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression . They form hydrogen bonds with several residues of lactoferrin . Other residues are involved in hydrophobic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin-3-gallate are synthesized through the enzymatic oxidation of catechins present in green tea leaves. Key enzymes involved in this process are polyphenol oxidase and peroxidase . The reaction conditions typically include controlled temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods: Industrial production of theaflavin monogallates involves the fermentation of green tea leaves under specific conditions that promote the activity of polyphenol oxidase and peroxidase. This process is carefully monitored to ensure the desired concentration of theaflavin monogallates is achieved .

Chemical Reactions Analysis

Types of Reactions: Theaflavin-3-gallate undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of theaflavin monogallates, which may exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Theaflavin: Another major polyphenol in black tea, known for its antioxidant properties.

Theaflavin digallate: Contains two galloyl groups and exhibits stronger antioxidant activity compared to theaflavin monogallates.

Epigallocatechin gallate (EGCG): A major catechin in green tea with potent antioxidant and anticancer properties.

Uniqueness: Theaflavin-3-gallate are unique due to their specific molecular structure, which allows them to interact with various biological targets more effectively. Their ability to modulate gene expression and induce apoptosis in cancer cells sets them apart from other similar compounds .

Biological Activity

Theaflavin-3-gallate (TF3G) is a polyphenolic compound derived from black tea (Camellia sinensis) and is known for its diverse biological activities. This article explores the significant biological effects of TF3G, including its antiviral, anticancer, antioxidant, and anti-inflammatory properties, supported by various research findings and case studies.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of TF3G, particularly against SARS-CoV-2, the virus responsible for COVID-19.

Key Findings:

- Inhibition of Mpro Protein: TF3G was identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 18.48 ± 1.29 µM. At a concentration of 200 µM, it reduced viral counts by 75% in vitro .

- ACE2-RBD Interaction: TF3G also demonstrated significant inhibition of the interaction between ACE2 and the receptor-binding domain (RBD) of the spike protein in Omicron variants, suggesting its potential as a therapeutic agent against COVID-19 .

| Study | Target | IC50 Value | Viral Count Reduction |

|---|---|---|---|

| Mpro | 18.48 µM | 75% at 200 µM | |

| ACE2-RBD | Not specified | Significant inhibition |

2. Anticancer Properties

TF3G has shown promise in cancer prevention and treatment through various mechanisms.

Mechanisms of Action:

- Inhibition of Androgen Production: TF3G inhibits the activity of steroid 5α-reductase, reducing dihydrotestosterone (DHT) levels, which are implicated in prostate cancer progression. It also downregulates androgen receptor expression in LNCaP prostate cancer cells .

- Antioxidant Activity: TF3G exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity contributes to its anticancer effects by preventing DNA damage .

3. Antioxidant Activity

The antioxidant capacity of TF3G is attributed to its ability to neutralize free radicals.

Research Insights:

- Scavenging Activities: Studies indicate that TF3G effectively scavenges hydrogen peroxide and hydroxyl radicals, outperforming other related compounds like TF1 .

- Protective Effects: In vitro assays have demonstrated that TF3G can protect DNA from oxidative damage, further supporting its role as an antioxidant .

4. Anti-inflammatory Effects

TF3G's anti-inflammatory properties contribute to its therapeutic potential.

Findings:

- Cytokine Modulation: TF3G has been shown to reduce levels of pro-inflammatory cytokines in various models, indicating its potential use in inflammatory conditions .

- Mechanisms: The compound may inhibit pathways involved in inflammation, such as NF-kB signaling, thus mitigating inflammatory responses .

Case Studies and Clinical Implications

Several case studies have illustrated the biological activities of TF3G:

- A study involving human cell lines demonstrated that treatment with TF3G resulted in decreased cell proliferation and increased apoptosis in prostate cancer cells .

- Another investigation reported that patients consuming black tea rich in theaflavins showed lower markers of oxidative stress and inflammation compared to non-consumers, suggesting a protective effect against chronic diseases .

Properties

CAS No. |

30462-34-1 |

|---|---|

Molecular Formula |

C36H28O16 |

Molecular Weight |

716.6 g/mol |

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |

InChI Key |

KMJPKUVSXFVQGZ-WQLSNUALSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |

Origin of Product |

United States |

Q1: What are the primary biological effects of theaflavin monogallates?

A1: Research suggests that theaflavin monogallates exhibit several notable effects:

- Inhibition of α-amylase: Theaflavin monogallates have demonstrated potent inhibitory effects on α-amylase activity, surpassing the inhibitory capacity of other theaflavins like theaflavin and theaflavin digallate. [] This inhibition may contribute to their potential anti-diabetic effects.

- Differential effects on cell growth and apoptosis: Theaflavin monogallates selectively inhibit the growth of cancerous cells while showing minimal impact on their normal counterparts. [] This selectivity extends to inducing apoptosis in transformed cells but not in normal cells. []

- Suppression of Cox-2 gene expression: Theaflavin monogallates effectively inhibit cyclooxygenase-2 (Cox-2) gene expression, a key player in intestinal carcinogenesis. [] This suppression occurs at both mRNA and protein levels, suggesting a multi-pronged regulatory mechanism. []

Q2: How do theaflavin monogallates interact with cholesterol absorption?

A2: Studies reveal that theaflavin monogallates effectively reduce the micellar solubility of cholesterol, directly impacting its absorption in the intestines. [] This effect appears to be specific to cholesterol, as bile acid concentrations remain unaffected. [] This interaction suggests a potential role for theaflavin monogallates in managing cholesterol levels.

Q3: What is the role of theaflavin monogallates in the context of black tea's antioxidant properties?

A3: Theaflavin monogallates contribute significantly to the antioxidant properties of black tea. Research indicates they exhibit potent radical-scavenging abilities, effectively neutralizing DPPH radicals and superoxide radicals. [] While their lipid oxidation-inhibition activity might be less pronounced than some catechins, their overall contribution to black tea's antioxidant profile is undeniable. []

Q4: What insights do we have into the structural characteristics of theaflavin monogallates?

A4: Theaflavin monogallates, as their name suggests, are theaflavin molecules esterified with a single gallic acid moiety. Advanced spectroscopic techniques, such as 1H and 13C NMR, have been instrumental in elucidating the complete and unambiguous assignment of their molecular structure. [] This detailed structural understanding is crucial for understanding their interactions with other molecules and for further research.

Q5: Have there been studies on the interaction of theaflavin monogallates with proteins?

A5: Yes, recent studies have investigated the interaction of theaflavin monogallate with camel milk lactoferrin using a combination of biophysical techniques and computational modeling. [] The results indicate a spontaneous and stable complex formation, primarily driven by hydrophobic interactions and hydrogen bonding. [] This interaction suggests a potential influence on the bioavailability and functionality of both the polyphenol and the protein.

Q6: How stable are theaflavins, including theaflavin monogallates, during analysis?

A6: Studies using HPLC analysis demonstrated that theaflavins, including theaflavin monogallates, exhibit remarkable stability in decaffeinated aqueous tea extracts for extended periods. [] This stability is crucial for accurate quantification and analysis, particularly in quality control procedures for tea products. []

Q7: What are the challenges and considerations regarding the separation and purification of theaflavin monogallates?

A7: Isolating and purifying theaflavin monogallates from complex mixtures like black tea extracts can be challenging. Techniques like high-speed counter-current chromatography (HSCCC) have been employed to address this challenge. [] Achieving complete separation of theaflavin monogallates, particularly the different isomers, remains an area requiring further optimization and exploration of novel separation methodologies. []

Q8: Are there any computational studies focusing on the potential of theaflavin monogallates against viral targets?

A8: Yes, in silico studies employing molecular docking simulations have explored the potential inhibitory effects of theaflavin monogallates against key proteins of SARS-CoV-2, specifically PLpro and RdRp. [] These computational investigations provide preliminary evidence for potential antiviral activity and warrant further experimental validation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.